Buta-1,3-diene-1,1,3-tricarboxylic acid
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Overview
Description
Buta-1,3-diene-1,1,3-tricarboxylic acid is an organic compound with the molecular formula C7H6O6 It is a tricarboxylic acid derivative of buta-1,3-diene, characterized by the presence of three carboxyl groups attached to the diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of buta-1,3-diene-1,1,3-tricarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of functionalized vinyl phosphates with organometallic reagents. For example, the reaction of vinyl phosphates with aryllithium reagents can smoothly convert the vinyl phosphates into tri- and tetrasubstituted buta-1,3-dienes . Another approach involves the use of Grignard reagents to convert vinyl phosphordiamidates into α,β-unsaturated ketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable reactions and efficient catalysts would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Buta-1,3-diene-1,1,3-tricarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The carboxyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aryllithium reagents, Grignard reagents, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) and other organic solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aryllithium reagents can produce tri- and tetrasubstituted buta-1,3-dienes, while reactions with Grignard reagents can yield α,β-unsaturated ketones .
Scientific Research Applications
Buta-1,3-diene-1,1,3-tricarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of polymers and other industrial materials .
Mechanism of Action
The mechanism of action of buta-1,3-diene-1,1,3-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in various acid-base reactions and influence biochemical pathways .
Comparison with Similar Compounds
Buta-1,3-diene-1,1,3-tricarboxylic acid can be compared with other similar compounds, such as:
Buta-1,3-diene-1,2,4-tricarboxylic acid: Another tricarboxylic acid derivative of buta-1,3-diene with slightly different carboxyl group positions.
3-carboxy-cis,cis-muconic acid: A tricarboxylic acid with a similar structure but different double bond configuration.
These compounds share similar chemical properties but differ in their specific structures and reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
15102-06-4 |
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Molecular Formula |
C7H6O6 |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
buta-1,3-diene-1,1,3-tricarboxylic acid |
InChI |
InChI=1S/C7H6O6/c1-3(5(8)9)2-4(6(10)11)7(12)13/h2H,1H2,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
FJTJPWVBDIQNJL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C=C(C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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